
Amino-PEG8-Acid
Overview
Description
Amino-PEG8-Acid, also known as 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, is a water-soluble polyethylene glycol (PEG) derivative. It consists of an amino group (NH2) at one end and a terminal carboxylic acid group (COOH) at the other end. This compound is widely used as a PEG linker in various biochemical and pharmaceutical applications due to its hydrophilic nature and ability to enhance the solubility and stability of conjugated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG8-Acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method is the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate, which is then reacted with ammonia to introduce the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Amine Group Reactions
The primary amine group (-NH₂) enables nucleophilic reactions under mild conditions, forming stable covalent bonds with electrophilic groups.
Reaction with Activated Esters (e.g., NHS Esters)
Amino-PEG8-Acid reacts with N-hydroxysuccinimide (NHS) esters to form amide bonds. This reaction is widely used for protein PEGylation and drug conjugation .
- Mechanism : The amine group performs a nucleophilic attack on the carbonyl carbon of the NHS ester, releasing NHS as a byproduct .
- Conditions : Optimal at pH 7–8, 4–25°C .
- Applications :
Reaction with Carbonyl Groups (Aldehydes/Ketones)
The amine reacts with aldehydes/ketones via reductive amination, forming secondary amines .
- Mechanism : Schiff base formation followed by reduction (e.g., using NaBH₃CN) .
- Conditions : Requires polar aprotic solvents (e.g., DMF) and mild reducing agents .
- Example : Conjugation to dopaquinone-modified proteins for targeted drug delivery .
Carboxylic Acid Group Reactions
The terminal carboxylic acid (-COOH) participates in carbodiimide-mediated coupling reactions.
EDC/NHS-Mediated Amide Bond Formation
The carboxylic acid reacts with primary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS .
- Mechanism : EDC activates the carboxyl group to form an O-acylisourea intermediate, which reacts with amines .
- Conditions : Efficient at pH 4.5–5.5; excess EDC/NHS required due to hydrolysis .
Reaction Parameter | Optimal Value | Source |
---|---|---|
pH | 4.5–5.5 | |
Temperature | 25°C | |
Yield | >90% |
Reaction with Hydroxylamines
The acid forms stable esters with hydroxylamines (e.g., alkoxyamines) under acidic conditions .
Dual Functionalization Strategies
This compound’s bifunctionality allows sequential or simultaneous modification of both groups.
Tandem Conjugation
Orthogonal Reactivity
- Click Chemistry Compatibility : While not intrinsic, the amine or acid can be modified with azide/alkyne groups for copper-free click reactions .
Comparative Reaction Efficiency
Stability and Environmental Sensitivity
- pH Sensitivity : Amine reactivity decreases above pH 9 due to deprotonation .
- Hydrolysis : The NHS ester intermediate hydrolyzes in aqueous buffers (t₁/₂ ~30 min at pH 7) .
- Temperature : Elevated temperatures (>37°C) accelerate unwanted side reactions (e.g., hydrolysis) .
Comparison with Analogous PEG Linkers
Compound | Functional Groups | Reactivity | Applications |
---|---|---|---|
Amino-PEG4-Acid | -NH₂, -COOH | Faster reaction kinetics | Short-term drug delivery |
Amino-PEG12-Acid | -NH₂, -COOH | Enhanced solubility | Long-circulating therapeutics |
Mal-PEG8-Acid | Maleimide, -COOH | Thiol-specific conjugation | Antibody-drug conjugates |
Research Findings
- Protein PEGylation : Conjugating this compound to cytochrome C increased its thermal stability (t₁/₂ increased by 2.5× at 60°C) .
- Drug Delivery : PEGylation of GLP-1 analogues improved plasma half-life by 8× compared to unmodified peptides .
- Surface Modification : Functionalized nanoparticles showed 90% reduction in non-specific protein adsorption .
This compound’s versatility in forming stable conjugates under mild conditions makes it indispensable in bioconjugation, drug delivery, and material science. Its dual reactivity enables tailored modifications, balancing hydrophilicity and functionality for diverse applications.
Scientific Research Applications
Drug Delivery Systems
Amino-PEG8-Acid is extensively used in the development of drug delivery systems. Its hydrophilicity helps improve the solubility and stability of therapeutic agents. The amino groups can conjugate with drugs or peptides, enhancing their pharmacokinetic properties.
Case Study:
In a study involving the PEGylation of peptide drugs, it was found that the incorporation of this compound significantly improved the half-life and stability of the peptides in circulation, leading to enhanced therapeutic efficacy .
Bioconjugation
The reactivity of this compound with various functional groups makes it an ideal linker for bioconjugation applications. It facilitates the attachment of biomolecules such as proteins, antibodies, or enzymes to surfaces or other molecules.
Data Table: Bioconjugation Efficiency
Bioconjugate Type | Conjugation Method | Stability Improvement (%) |
---|---|---|
Antibody-Drug Conjugates | NHS Ester Reaction | 30% |
Peptide Conjugates | Amide Bond Formation | 40% |
Enzyme Conjugates | Covalent Bonding | 25% |
These improvements indicate that this compound enhances the stability of bioconjugates, which is crucial for therapeutic applications .
Nanotechnology
In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its ability to form stable dispersions in aqueous media is essential for the development of drug-loaded nanoparticles.
Case Study:
Research demonstrated that nanoparticles coated with this compound exhibited improved stability and reduced aggregation compared to uncoated nanoparticles. This property is vital for ensuring consistent drug delivery in therapeutic applications .
Mechanism of Action
The mechanism of action of Amino-PEG8-Acid involves its ability to form stable amide bonds with other molecules through its amino and carboxylic acid functional groups. This allows it to act as a linker, enhancing the solubility, stability, and bioavailability of the conjugated molecules. The hydrophilic nature of the PEG backbone also contributes to the increased water solubility and reduced immunogenicity of the conjugates .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG6-Acid: A shorter PEG linker with similar functional groups.
Amino-PEG12-Acid: A longer PEG linker with similar functional groups.
NH2-PEG8-Propionic Acid: A PEG linker with a propionic acid group instead of a carboxylic acid group.
Uniqueness
Amino-PEG8-Acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and stability. The precise length of the PEG spacer arms allows for precise spatial control in bioconjugation applications, making it a versatile and valuable tool in various scientific and industrial fields .
Biological Activity
Amino-PEG8-Acid, a polyethylene glycol (PEG) derivative, is characterized by an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, with a molecular weight of approximately 395.52 g/mol. This compound has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties, including hydrophilicity, low toxicity, and ability to form stable conjugates with various biomolecules.
This compound features a hydrophilic PEG spacer that significantly enhances solubility in aqueous media, making it particularly useful for biological applications. The amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with other biomolecules. The compound's reactivity is particularly notable in its ability to form stable amide bonds with primary amines, which is crucial for bioconjugation processes .
Biological Applications
1. Drug Delivery Systems
this compound plays a pivotal role in drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs. Its PEGylation can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition. This property is particularly beneficial in the development of sustained-release formulations .
2. Bioconjugation
The compound serves as a linker molecule for attaching various biomolecules such as drugs, peptides, proteins, and antibodies. This conjugation enhances the pharmacokinetic properties of these biomolecules, allowing for more targeted and effective therapies. For instance, PEGylated proteins often exhibit improved stability and reduced immunogenicity compared to their non-PEGylated counterparts .
3. Surface Modification
Due to its functional groups, this compound can modify surface properties of materials, creating biocompatible surfaces for implants or biosensors. This application is critical in enhancing the interaction between biological systems and synthetic materials .
Case Studies
Case Study 1: PEGylated Antibodies
In a study focusing on PEGylated antibodies, researchers demonstrated that the incorporation of this compound significantly improved the pharmacokinetics of therapeutic antibodies. The modified antibodies showed prolonged half-lives and reduced immunogenic responses compared to unmodified versions .
Case Study 2: Antimicrobial Peptide Conjugates
Another study explored the use of this compound in conjugating antimicrobial peptides to enhance their efficacy while minimizing hemotoxicity. The resulting conjugates exhibited selective targeting to bacterial membranes without damaging red blood cells, showcasing a significant reduction in hemolytic activity .
Comparative Analysis
The following table summarizes the structural features and unique properties of various PEG derivatives compared to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Amino-PEG4-Acid | Shorter PEG chain (4 units) | Faster clearance; lower solubility |
Amino-PEG12-Acid | Longer PEG chain (12 units) | Increased solubility; longer half-life |
Aminooxy-PEG8-Acid | Contains an aminooxy group | Useful for specific bioconjugation reactions |
Biotin-PEG8-Acid | Biotin conjugated to PEG | Strong affinity for streptavidin; used in assays |
Thiol-PEG8-Acid | Contains a thiol group | Reactive towards maleimides for conjugation |
This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .
Safety and Toxicity
This compound is generally considered safe for research purposes when handled according to laboratory safety guidelines. It exhibits low toxicity levels and is deemed non-immunogenic, which is advantageous for pharmaceutical applications . The compound's hydrophilic nature contributes to its favorable safety profile by enhancing solubility and reducing aggregation.
Q & A
Q. Basic: What are the key chemical properties of Amino-PEG8-Acid that make it suitable for bioconjugation?
This compound (H₂N-PEG₈-COOH) is a heterobifunctional PEG linker with an amino group (-NH₂) and a terminal carboxylic acid (-COOH). Its water solubility and biocompatibility stem from the eight ethylene glycol (PEG) repeating units, which reduce aggregation and improve stability in aqueous environments . The amino group reacts with activated NHS esters or aldehydes (via reductive amination), while the carboxylic acid can be coupled to amines using carbodiimide crosslinkers (e.g., EDC/sulfo-NHS). This dual reactivity enables sequential or orthogonal conjugation strategies for biomolecules like proteins, peptides, or nanoparticles .
Q. Basic: How should this compound be stored and handled to maintain stability in experimental settings?
Store this compound at -20°C in a desiccated, light-protected environment to prevent hydrolysis of the PEG chain or oxidation of the amino group. Prior to use, equilibrate the compound to room temperature under dry conditions (e.g., in a nitrogen glovebox) to avoid moisture absorption. For dissolution, use anhydrous polar solvents like DMF or DMSO, followed by dilution in aqueous buffers (pH 6.0–8.0). Avoid repeated freeze-thaw cycles, as this can degrade the PEG spacer and reduce conjugation efficiency .
Q. Advanced: What experimental strategies can optimize the conjugation efficiency of this compound with target biomolecules?
To maximize conjugation efficiency:
- Activation of the Carboxylic Acid : Pre-activate the -COOH group with sulfo-NHS/EDC in pH 5.0–6.0 buffers to form a stable NHS ester intermediate. Remove excess crosslinkers via dialysis or size-exclusion chromatography to minimize side reactions .
- Reaction Stoichiometry : Use a 5–10 molar excess of this compound relative to the target biomolecule to account for steric hindrance from the PEG chain.
- Kinetic Monitoring : Track conjugation progress via MALDI-TOF (for proteins/peptides) or HPLC with a refractive index detector (for small molecules). Adjust reaction time (typically 2–24 hours) based on real-time data .
Q. Advanced: How can researchers resolve discrepancies in crosslinking efficiency when using this compound under varying pH conditions?
Crosslinking efficiency is pH-dependent due to protonation states of reactive groups:
- Amino Group Reactivity : The -NH₂ group (pKa ~8.0) is deprotonated and nucleophilic at pH >8.5, favoring reactions with NHS esters. Below pH 7.0, its reactivity decreases significantly.
- Carboxylic Acid Activation : The -COOH group (pKa ~4.5) requires protonation for efficient EDC-mediated activation. Use pH 4.5–5.5 buffers during activation, then adjust to pH 7.4–8.5 for coupling to amines.
If efficiency drops, validate buffer compatibility (e.g., avoid Tris buffers during NHS ester reactions) and confirm reagent purity via ninhydrin assay (for free amines) or FTIR (for PEG integrity) .
Q. Advanced: What analytical techniques are recommended for characterizing this compound conjugates and ensuring batch-to-batch reproducibility?
- Purity Assessment : Use reverse-phase HPLC with a C18 column and UV detection at 220 nm (PEG absorbance) or 280 nm (protein/peptide). Compare retention times to unmodified substrates .
- Structural Confirmation : Employ MALDI-TOF or ESI-MS to detect mass shifts corresponding to PEGylation. For large biomolecules, SEC-MALS can determine hydrodynamic radius changes due to PEG conjugation .
- Quantitative Amino Acid Analysis (AAA) : Hydrolyze conjugates (6M HCl, 110°C, 24 hours) and quantify liberated amino acids via ion-exchange chromatography or pre-column derivatization (e.g., AccQ-Tag). This confirms stoichiometry and identifies hydrolysis-induced PEG degradation .
Q. Advanced: How does the PEG chain length (n=8) in this compound influence steric effects and in vivo pharmacokinetics compared to shorter/longer PEG variants?
The octaethylene glycol (PEG8) spacer balances steric shielding and molecular weight:
- Steric Effects : PEG8 (MW ~352 Da) reduces steric hindrance compared to longer PEGs (e.g., PEG12), enabling efficient conjugation to small molecules or densely packed epitopes.
- Pharmacokinetics : Shorter PEGs (e.g., PEG4) exhibit faster renal clearance, while PEG8 prolongs circulation time without exceeding the renal excretion threshold (~30 kDa). For in vivo studies, optimize PEG length based on target tissue permeability and desired half-life .
Q. Basic: What are the common pitfalls in synthesizing this compound-modified nanoparticles, and how can they be mitigated?
- Aggregation : PEG8’s shorter chain may insufficiently stabilize nanoparticles. Use sonication or microfluidics during conjugation to ensure uniform dispersion.
- Surface Density : Quantify PEG density via XPS or ζ-potential measurements. Low density (<10 PEGs/particle) may fail to prevent opsonization.
- Batch Variability : Standardize purification methods (e.g., tangential flow filtration) and validate using DLS for size homogeneity (PDI <0.2) .
Q. Advanced: How can researchers address conflicting data in literature regarding the immunogenicity of PEGylated compounds using this compound?
Discrepancies often arise from:
- Anti-PEG Antibodies : Pre-screen animal models or human sera for pre-existing anti-PEG antibodies using ELISA. Use PEG8 instead of longer chains to reduce immunogenicity .
- Contaminants : Ensure this compound batches are free from residual initiators (e.g., ethylene oxide) via GC-MS. Contaminants can trigger unintended immune responses .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKOHZCQTVYVDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200357 | |
Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-04-2 | |
Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756526-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amino-PEG8-Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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